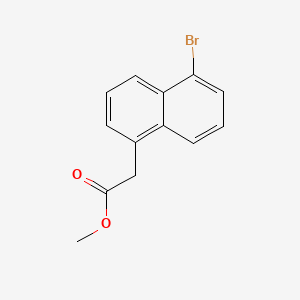

Methyl 2-(5-bromonaphthalen-1-yl)acetate

Descripción

Contextualization within Halogenated Naphthalene (B1677914) Derivatives Research

Halogenated naphthalenes are a class of compounds that have garnered considerable interest in organic synthesis and materials science. The introduction of a halogen atom, such as bromine, onto the naphthalene scaffold significantly alters its electronic properties and provides a reactive handle for a variety of chemical transformations. Bromonaphthalenes, including isomers like 1-bromonaphthalene (B1665260), are known to participate in a range of coupling reactions, such as the Suzuki-Miyaura and Kumada-Tamao-Corriu cross-coupling reactions, which are pivotal for the construction of complex organic molecules. chemicalbook.comacs.org

Significance of Naphthalene Core Structures in Advanced Chemical Synthesis

The naphthalene core, a bicyclic aromatic hydrocarbon, is a fundamental building block in the synthesis of a wide array of organic compounds. wikipedia.org Its derivatives are found in numerous natural products and are key components in the development of pharmaceuticals, agrochemicals, and materials with specific optical and electronic properties. acs.org The ability to functionalize the naphthalene skeleton at specific positions is a central theme in modern organic synthesis.

The synthesis of substituted naphthalenes can be achieved through various methods, including the functionalization of pre-existing naphthalene derivatives or the construction of the bicyclic system from simpler precursors. chemicalbook.com The presence of multiple, distinct positions on the naphthalene ring allows for the creation of a diverse range of molecular architectures with tailored properties.

Overview of Acetate (B1210297) Ester Functionalities in Organic Chemistry Research

The methyl acetate group is a common ester functionality that plays a significant role in organic chemistry. Esters are valued for their relative stability and their ability to serve as precursors to other functional groups. sigmaaldrich.com The acetate moiety, in particular, can be readily hydrolyzed to the corresponding carboxylic acid (naphthaleneacetic acid in this case), which is a common synthetic precursor and a known plant growth regulator. wikipedia.org

Furthermore, the ester group can be involved in a variety of reactions, including reduction to alcohols, and can influence the physical and chemical properties of the parent molecule, such as its solubility and reactivity. The presence of the methyl 2-acetate (B119210) side chain on the naphthalene ring introduces a versatile functional group that can be further manipulated in multi-step synthetic sequences.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | Colorless liquid |

| Methyl 2-(naphthalen-1-yl)acetate | C₁₃H₁₂O₂ | 200.23 | Liquid, Clear |

| 5-Bromonaphthalene-1-carboxylic acid | C₁₁H₇BrO₂ | 251.08 | Not specified |

| Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate | C₁₃H₁₁BrO₃ | 295.13 | Solid |

Data sourced from references nih.govsigmaaldrich.comnih.govstackexchange.com

Table 2: Spectroscopic Data for a Related Compound: 1-(Trimethylsilyl)naphthalene

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H | 0.47 | s | |

| ¹H | 7.42–7.53 | m | |

| ¹H | 7.69 | dd | 1.28, 6.78 Hz |

| ¹H | 7.83–7.88 | m | |

| ¹H | 8.08–8.11 | m |

Data sourced from reference mdpi.com

Detailed Research Findings

Direct and extensive research dedicated solely to Methyl 2-(5-bromonaphthalen-1-yl)acetate is limited in publicly accessible literature. However, its synthesis and properties can be inferred from established chemical principles and studies on analogous compounds.

A plausible synthetic route to this compound would likely involve a two-step process starting from 1-naphthaleneacetic acid. The first step would be the esterification of the carboxylic acid with methanol, typically under acidic conditions, to yield methyl 2-(naphthalen-1-yl)acetate. The subsequent step would be the regioselective bromination of this ester. The bromination of naphthalene derivatives can be influenced by the directing effects of existing substituents. The acetyl group at the 1-position would likely direct bromination to the peri-position (position 8) or the 5- and 7-positions. Achieving high selectivity for the 5-position might require specific catalysts or reaction conditions to overcome the formation of other isomers.

The reactivity of this compound is expected to be dictated by its three key components: the naphthalene ring, the bromo substituent, and the methyl ester. The naphthalene ring can undergo further electrophilic substitution, with the positions of attack influenced by the existing substituents. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo other transformations typical of esters.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(5-bromonaphthalen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSUXOMSRWNKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=C(C2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Methyl 2 5 Bromonaphthalen 1 Yl Acetate and Analogues

Retrosynthetic Analysis and Key Disconnections for Halogenated Naphthalene (B1677914) Acetates

A retrosynthetic analysis of methyl 2-(5-bromonaphthalen-1-yl)acetate reveals several plausible synthetic routes. The primary disconnection points involve the ester functional group and the carbon-carbon bond between the naphthalene ring and the acetate (B1210297) side chain. A functional group interconversion (FGI) approach suggests that the target molecule can be synthesized from its corresponding carboxylic acid, 2-(5-bromonaphthalen-1-yl)acetic acid. This disconnection highlights the importance of esterification as a key final step in the synthesis.

Another significant disconnection breaks the C-C bond between the naphthalene core and the acetic acid moiety. This leads to two key synthons: a nucleophilic acetate equivalent and an electrophilic 5-bromo-1-methylnaphthalene. Alternatively, a disconnection can be envisioned where a 1-halomethyl-5-bromonaphthalene is reacted with a cyanide source, followed by hydrolysis and esterification.

A further retrosynthetic pathway involves the late-stage bromination of a pre-existing naphthalene acetate precursor. This strategy hinges on the ability to control the regioselectivity of the bromination reaction to favor substitution at the C5 position of the naphthalene ring. The directing effects of the acetate side chain and any other substituents on the naphthalene nucleus would be critical in this approach.

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be approached through two primary strategies: the esterification of the corresponding carboxylic acid and the regioselective bromination of a naphthalene acetate precursor.

Esterification Reactions in Naphthalene Acetate Synthesis

The final step in many synthetic routes to this compound is the esterification of 2-(5-bromonaphthalen-1-yl)acetic acid. Fischer esterification is a common and effective method for this transformation. thermofisher.com This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. thermofisher.com The equilibrium of the reaction is driven towards the ester product by using an excess of methanol.

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. These include reaction with diazomethane, which provides a high yield of the methyl ester under mild conditions, or the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of methanol. researchgate.net

Regioselective Bromination of Naphthalene Precursors

The introduction of a bromine atom at the C5 position of the naphthalene ring is a critical step in the synthesis of this compound. The regioselectivity of electrophilic aromatic bromination on naphthalene and its derivatives is highly dependent on the reaction conditions and the nature of any existing substituents. mdpi.com

Direct bromination of naphthalene with bromine (Br₂) often leads to a mixture of 1-bromonaphthalene (B1665260) and 1,4-dibromonaphthalene. orgsyn.orgresearchgate.net Achieving selective bromination at the C5 position of a 1-substituted naphthalene, such as methyl 2-(naphthalen-1-yl)acetate, is challenging due to the directing effects of the acetate side chain. The alkyl group at the 1-position tends to direct incoming electrophiles to the peri-position (C8) and the ortho-position (C2), as well as to the C4 and C5 positions.

To achieve regioselective bromination, specific brominating agents and catalysts can be employed. mdpi.com For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst can offer improved regioselectivity compared to molecular bromine. mdpi.comnih.gov The choice of solvent can also play a crucial role in directing the position of bromination. researchgate.net In some cases, a multi-step sequence involving the introduction of a directing group, followed by bromination and subsequent removal of the directing group, may be necessary to achieve the desired 5-bromo substitution pattern.

| Bromination Reaction | Reagents and Conditions | Major Product(s) | Reference |

| Bromination of Naphthalene | Br₂, CCl₄ | α-bromonaphthalene | orgsyn.org |

| Dibromination of Naphthalene | Br₂, KSF clay | 1,4-dibromonaphthalene and 1,5-dibromonaphthalene | cardiff.ac.uk |

| Bromination of 1-Bromonaphthalene | Br₂, CH₂Cl₂, -30 to -50°C | 1,4-dibromonaphthalene | researchgate.net |

| Photobromination of 1-Bromonaphthalene | Br₂, CCl₄, reflux | 1,5-dibromonaphthalene | researchgate.net |

Precursor Synthesis and Building Block Methodologies

The synthesis of this compound can also be approached through the construction of the molecule from key precursors and building blocks. This often involves the synthesis of a specifically functionalized naphthalene ring that can then be elaborated to the final product.

Synthesis of (5-Bromonaphthalen-1-yl)boronic Acid Intermediates for Cross-Coupling

(5-Bromonaphthalen-1-yl)boronic acid is a valuable intermediate that can be used in cross-coupling reactions to introduce the acetate side chain. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.netresearchgate.net In this context, (5-bromonaphthalen-1-yl)boronic acid could be coupled with a suitable haloacetate derivative, such as methyl bromoacetate, in the presence of a palladium catalyst to form the target molecule.

The synthesis of arylboronic acids typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. nih.govnih.govmdpi.com For the synthesis of (5-bromonaphthalen-1-yl)boronic acid, 1,5-dibromonaphthalene would be a suitable starting material. Selective lithium-halogen exchange at one of the bromine atoms, followed by reaction with a borate ester, would yield the desired boronic acid. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Alkyl halide | Palladium catalyst, Base | Alkyl-substituted arene | organic-chemistry.org |

| Synthesis of Arylboronic Acids | Aryl halide | n-BuLi, Trialkyl borate | Arylboronic acid | nih.govmdpi.com |

Utilization of Naphthalene Derivatives as Starting Materials for Brominated Compounds

Naphthalene and its simple derivatives are readily available starting materials for the synthesis of more complex brominated compounds. nih.govekb.eg The direct bromination of naphthalene, as previously discussed, can provide access to various bromonaphthalenes. orgsyn.orgresearchgate.netcardiff.ac.uk For example, 1,5-dibromonaphthalene can be obtained from the photobromination of 1-bromonaphthalene at reflux in carbon tetrachloride. researchgate.net This dibrominated naphthalene can then serve as a precursor for the synthesis of (5-bromonaphthalen-1-yl)boronic acid or can be further functionalized through other means.

The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives has attracted significant attention. nih.gov The ability to control the position of bromination on the naphthalene ring is crucial for the efficient synthesis of target molecules like this compound. The use of solid catalysts, such as zeolites, has been investigated to improve the regioselectivity of naphthalene bromination. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound and its analogues often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki-Miyaura reactions. The optimization of these pathways involves a systematic study of various reaction parameters to maximize yield and reaction efficiency.

Yield Enhancement and Reaction Efficiency Studies

Palladium-catalyzed cross-coupling reactions are instrumental in forming the carbon-carbon bonds necessary for the construction of the target molecule's framework. For instance, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for introducing an acetylenic moiety that can be further elaborated to the acetate side chain. Studies on the optimization of Sonogashira couplings have demonstrated that the choice of base and catalyst loading can significantly impact the reaction outcome. For example, a study on a copper-free Sonogashira protocol highlighted that triethylamine was the most effective base, and reducing the catalyst concentration to as low as 0.025 mol% for reactive substrates could still provide near-quantitative yields. kaust.edu.sa

Similarly, the Heck reaction, which couples aryl or vinyl halides with alkenes, offers another route to introduce the required side chain. Optimization of Heck reactions often involves screening different palladium catalysts, bases, and solvents. For instance, in the synthesis of related benzofuran (B130515) derivatives, a study showed that using a specific palladium complex in a DMF/Et3N/TBAB system resulted in a 99% isolated yield. researchgate.net The choice of solvent can also be critical, with polar aprotic solvents often favoring the reaction. biolmolchem.com

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is another versatile method. The efficiency of this reaction is highly dependent on the solvent, base, and palladium catalyst-ligand system. For example, a screening of solvents for a Suzuki coupling reaction found that dioxane provided a 91% isolated yield, proving to be the optimal solvent in that particular system.

The following interactive data table summarizes the findings from various studies on the optimization of palladium-catalyzed cross-coupling reactions relevant to the synthesis of naphthalene derivatives.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sonogashira | Pd(OAc)2 | - | Triethylamine | Water | 50 | ~100 | kaust.edu.sa |

| Heck | Pd(II) complex | - | Et3N | DMF | 130 | 99 | researchgate.net |

| Suzuki | PdCl2 | SPhos | Cesium carbonate | Dioxane | 120 | 91 |

Solvent Effects and Stereochemical Control in Organohalogen Synthesis

The choice of solvent plays a multifaceted role in the synthesis of organohalogen compounds like this compound, influencing reaction rates, selectivity, and in some cases, stereochemical outcomes. The regioselectivity of reactions on the naphthalene core, for instance, can be highly dependent on the solvent. In the alkenylation of certain pyrrole derivatives, a switch from benzene to DMSO was found to completely alter the site of the reaction. mdpi.com

In palladium-catalyzed reactions, the solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the rate of the catalytic cycle. Polar aprotic solvents like DMF and DMSO are often employed in Heck and Suzuki reactions due to their ability to dissolve the polar intermediates and facilitate the reaction. biolmolchem.commdpi.com The use of aqueous media is also gaining attention as a more sustainable approach, with some Sonogashira protocols being successfully implemented in water. kaust.edu.sa

Stereochemical control is a critical consideration when the target molecule possesses a chiral center. While this compound itself is not chiral, the synthesis of its analogues with a chiral center, such as (R/S)-2-(5-bromonaphthalen-1-yl)propanoic acid methyl ester, would require stereoselective methods. The development of asymmetric catalytic systems is key to achieving high enantioselectivity. This typically involves the use of chiral ligands that coordinate to the metal catalyst and create a chiral environment, thereby directing the reaction to favor the formation of one enantiomer over the other. While specific studies on the stereocontrolled synthesis of this compound analogues are not abundant in the readily available literature, the principles of asymmetric catalysis are well-established and would be applicable. For example, in related systems, chiral phosphine (B1218219) ligands are commonly used in palladium-catalyzed reactions to induce asymmetry.

The following interactive data table illustrates the effect of different solvents on the yield of cross-coupling reactions relevant to the synthesis of substituted aromatics.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) | Reference |

| Heck | 2-acetyl-5-bromobenzofuran | Styrene | Pd(II) complex | DMF | 99 | researchgate.net |

| Heck | 2-acetyl-5-bromobenzofuran | Styrene | Pd(II) complex | Toluene | - | researchgate.net |

| Heck | 2-acetyl-5-bromobenzofuran | Styrene | Pd(II) complex | Water | 95 | researchgate.net |

| Suzuki | Iodobenzimidazole | Boronic acid | PdCl2-SPhos | Dioxane | 91 | |

| Suzuki | Iodobenzimidazole | Boronic acid | PdCl2-SPhos | Acetonitrile | - | |

| Suzuki | Iodobenzimidazole | Boronic acid | PdCl2-SPhos | Toluene | - |

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 2 5 Bromonaphthalen 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Methyl 2-(5-bromonaphthalen-1-yl)acetate, are not available in surveyed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, which is crucial for confirming the carbon framework and the position of the bromo-substituent, remains un-reported for this compound.

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Elucidation

A crystallographic study of this compound has not been published. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, which would confirm its absolute configuration and solid-state structure, is currently unavailable.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

No mass spectrometry data, including the molecular ion peak (M+) and characteristic fragmentation patterns, could be located for this compound. This information is vital for confirming the molecular weight and elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for the functional groups present in this compound, such as the ester carbonyl (C=O) and C-O stretches, are not documented in available sources.

Computational Chemistry and Theoretical Investigations of Methyl 2 5 Bromonaphthalen 1 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. For a molecule like Methyl 2-(5-bromonaphthalen-1-yl)acetate, DFT would be employed to determine its fundamental electronic characteristics.

The first step in most computational analyses is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

In a related crystal structure, Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, the methyl acetate (B1210297) residue is observed to be twisted out of the main aromatic plane, with a significant dihedral angle. nih.gov A similar twisted conformation would be expected for this compound to minimize steric hindrance between the acetate group and the peri-hydrogen atom on the naphthalene (B1677914) ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-311G level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-Br | ~120° |

| O=C-O (ester) | ~123° | |

| Dihedral Angle | Naphthalene-CH₂-C=O | ~70-90° |

Note: This data is illustrative and represents typical values for similar functional groups.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. worldwidejournals.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. irjweb.comnih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene π-system, while the LUMO would also be distributed across the aromatic rings, with potential contributions from the carbonyl group of the ester.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comresearchgate.net

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopmans' theorem: I ≈ -E(HOMO) and A ≈ -E(LUMO).

Electronegativity (χ) , the ability to attract electrons, is the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η) measures the resistance to change in electron distribution. It is calculated as: η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E(HOMO) | - | -6.5 |

| LUMO Energy | E(LUMO) | - | -1.5 |

| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 5.0 |

| Ionization Potential | I | -E(HOMO) | 6.5 |

| Electron Affinity | A | -E(LUMO) | 1.5 |

| Electronegativity | χ | (I+A)/2 | 4.0 |

| Chemical Hardness | η | (I-A)/2 | 2.5 |

| Electrophilicity Index | ω | χ²/2η | 3.2 |

Note: This data is illustrative, based on typical DFT calculation results for brominated aromatic esters.

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions. By mapping the Molecular Electrostatic Potential (MEP), one can visualize the electron density distribution and predict reactive sites. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl group and the bromine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found near the hydrogen atoms.

Furthermore, by modeling the transition states and intermediates of a proposed reaction, a full energetic profile can be constructed. This allows chemists to determine activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and predicting product distributions.

Conformational Analysis and Isomer Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. For this compound, the most significant conformational flexibility is the rotation of the C-C bond linking the acetate side chain to the naphthalene ring.

A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would likely reveal one or two low-energy, stable conformers. As seen in the crystal structure of a related naphthofuran derivative, the conformation where the acetate group is twisted away from the naphthalene plane is significantly stabilized to avoid steric clashes. nih.gov DFT calculations would confirm the relative energies of these different conformers and the energy barriers for interconversion between them.

Theoretical Modeling of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules assemble into larger, organized structures. Theoretical modeling can predict and analyze these weak interactions, such as hydrogen bonds and π-π stacking.

For this compound, the large, electron-rich naphthalene system creates a strong propensity for π-π stacking interactions between molecules. rsc.org Additionally, weak C-H···O hydrogen bonds could form between the hydrogen atoms of one molecule and the carbonyl oxygen of a neighboring molecule. In a similar crystal structure, such C-H···O interactions lead to the formation of centrosymmetric dimers. nih.gov Computational models can quantify the strength of these interactions and predict the most stable packing arrangement in a solid state, providing insights that complement experimental X-ray crystallography data. researchgate.net

Reactivity Studies and Mechanistic Pathways of Methyl 2 5 Bromonaphthalen 1 Yl Acetate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C-5 position of the naphthalene (B1677914) ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. These reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. psu.edu In the case of Methyl 2-(5-bromonaphthalen-1-yl)acetate, the electron-withdrawing character of the ester group, although not directly conjugated with the bromine-bearing ring, can influence the reactivity.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate. masterorganicchemistry.com The departure of the bromide ion then yields the substituted product. The rate of these reactions is dependent on the strength of the nucleophile and the stability of the intermediate. For bromo-naphthalene systems, reactions with various nucleophiles such as amines, alkoxides, and thiolates can occur, often requiring elevated temperatures. nih.govmdpi.com For instance, the reaction of 4-bromo-5-nitrophthalodinitrile with naphthyloxy nucleophiles demonstrates the feasibility of such substitutions on brominated aromatic systems. nih.gov

While specific studies on this compound are not extensively documented, the principles of SNAr suggest that it would react with strong nucleophiles under appropriate conditions to yield a variety of 5-substituted naphthalene derivatives. The reaction conditions would likely involve a polar aprotic solvent and a strong base if the nucleophile is not inherently anionic.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of this compound is susceptible to both hydrolysis and transesterification reactions.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. youtube.comegyankosh.ac.in

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. youtube.com The hydrolysis of methyl acetate (B1210297), a related simple ester, has been studied kinetically, providing insights into the reaction mechanism. psu.eduresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. This reaction is essentially irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Kinetic studies on the hydrolysis of various esters, including methyl acetate, have been performed to determine reaction rates and activation energies. thieme-connect.de For this compound, the electronic effects of the bromo-naphthalene moiety would influence the rate of hydrolysis compared to simpler alkyl acetates.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.govmasterorganicchemistry.com This reaction is also typically catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Transesterification: Similar to hydrolysis, the acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. The attacking species is an alcohol molecule instead of water. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess or the product alcohol is removed as it is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base deprotonates the reactant alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the ester's carbonyl carbon. masterorganicchemistry.com Various catalysts, including metal-based and organic catalysts, have been developed for efficient transesterification of methyl esters with a wide range of alcohols. researchgate.netorganic-chemistry.org The transesterification of β-keto esters has also been extensively studied, highlighting the influence of substrate structure on reactivity. nih.gov

For this compound, transesterification would allow for the synthesis of a variety of other 2-(5-bromonaphthalen-1-yl)acetate esters by choosing the appropriate alcohol and catalyst.

Reactions of the Naphthalene Ring System

The naphthalene ring of this compound is a rich platform for further functionalization through various reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The naphthalene system is generally more reactive towards electrophiles than benzene. The regioselectivity of EAS on substituted naphthalenes is governed by the electronic and steric effects of the existing substituents.

In this compound, the directing effects of both the bromo and the acetoxymethyl groups must be considered. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The acetoxymethyl group (-CH2COOCH3) is generally considered to be a deactivating group due to the electron-withdrawing nature of the ester functionality, and it would primarily direct incoming electrophiles to the meta position relative to the point of attachment on the ring.

Given the substitution pattern, electrophilic attack is expected to occur on the less substituted ring. The C4 and C8 positions are activated by the acetoxymethyl group at C1, while the C6 and C7 positions are influenced by the bromine at C5. Predicting the exact outcome can be complex and may result in a mixture of products. However, in a related system, the bromination of a naphthofuran derivative was shown to occur selectively on the ring adjoining the furan, indicating the strong influence of the existing ring system on the regioselectivity of the reaction. nih.gov The general mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Regioselective Functionalization at Diverse Positions of the Naphthalene Ring

Achieving regioselective functionalization of polysubstituted naphthalenes is a key challenge in organic synthesis. libretexts.org For this compound, the presence of two different substituents in different rings offers opportunities for selective reactions.

Directed metalation strategies, where a substituent directs a metalating agent (like an organolithium reagent) to a specific adjacent position, can be a powerful tool for regioselective functionalization. However, the presence of the ester group, which is reactive towards strong bases, might complicate this approach.

Alternatively, the inherent reactivity differences of the various positions on the naphthalene ring can be exploited. For instance, certain positions might be more susceptible to specific types of reactions based on electronic or steric factors. While specific studies on the regioselective functionalization of this compound are limited, research on other disubstituted naphthalenes provides a framework for predicting potential reaction sites. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the naphthalene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with (5-Bromonaphthalen-1-yl)boronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgtcichemicals.com This reaction is widely used for the synthesis of biaryls and other conjugated systems. nih.govresearchgate.net

In the context of this article, while this compound itself would be the aryl bromide partner, the corresponding boronic acid derivative, (5-bromonaphthalen-1-yl)boronic acid, can also be a key coupling partner. However, the specified reaction in the outline involves the coupling of a boronic acid derivative with another aryl halide. A more relevant reaction would be the Suzuki-Miyaura coupling of this compound (as the aryl bromide) with various boronic acids.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This reaction is known for its high functional group tolerance, meaning the ester group in this compound would likely remain intact under typical Suzuki-Miyaura conditions. nih.gov This allows for the synthesis of a wide array of 5-aryl- or 5-vinyl-naphthalene derivatives. For example, palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids has been shown to be an efficient route to 4-substituted furanones, demonstrating the broad applicability of this methodology. ysu.am

Other Catalytic Transformations Involving C-Br Bonds

The C-Br bond in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. While specific studies on this exact molecule are limited, the reactivity can be inferred from extensive research on related bromonaphthalene systems. nih.govbohrium.comnih.govresearchgate.net

Key among these transformations are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions typically proceed via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura) or coordination of the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For a substrate like this compound, this would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C5 position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is instrumental in the synthesis of substituted alkenes and has been applied in the production of fine chemicals. organic-chemistry.org For this compound, this would result in the formation of a 5-alkenylnaphthalene derivative.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. researchgate.netnih.govchemspider.com This method is highly versatile, allowing for the introduction of primary and secondary amines, as well as a range of nitrogen-containing heterocycles. Microwave-assisted Buchwald-Hartwig reactions have been shown to significantly reduce reaction times and improve yields for the amination of brominated aromatic compounds. nih.gov

Below is a representative table of conditions for these catalytic transformations based on studies of similar bromonaphthalene derivatives.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 60-90 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 65-95 |

This data is representative of typical conditions for bromonaphthalene derivatives and may require optimization for this compound.

Radical Reactions and Photochemical Transformations

The C-Br bond in aryl bromides can also participate in radical and photochemical reactions, often leading to different products than those obtained through catalytic pathways.

Photochemical Transformations: The photolysis of halonaphthalenes has been studied, and the outcomes are dependent on the halogen and the solvent. researchgate.net For 1-bromonaphthalene (B1665260), irradiation typically leads to products derived from radical intermediates, such as naphthalene (from hydrogen abstraction) and binaphthyls (from radical coupling). researchgate.net In some cases, photochemical reactions can also lead to substitution products. For example, photobromination of 1-bromonaphthalene at low temperatures can yield pentabromo-tetrahydronaphthalene derivatives. researchgate.net

Below is a table summarizing potential radical and photochemical reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents/Conditions | Major Product Type |

| Radical Bromination | Br₂, CCl₄, reflux, light | Further brominated naphthalene derivatives |

| Photochemical Reduction | UV light, hydrogen donor solvent | 2-(Naphthalen-1-yl)acetate |

| Photochemical Dimerization | UV light | Binaphthyl derivatives |

This data is based on the known reactivity of similar bromonaphthalene compounds and represents potential reaction pathways for this compound.

Derivatization and Functionalization Strategies for Methyl 2 5 Bromonaphthalen 1 Yl Acetate

Chemical Modification of the Acetate (B1210297) Ester Group

The acetate ester functionality is a gateway to several fundamental organic transformations. These modifications allow for the introduction of new functional groups and the extension of the carbon chain. Common strategies include hydrolysis, reduction, and amidation. medcraveonline.commedcraveonline.com

Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(5-bromonaphthalen-1-yl)acetic acid. This acid is a crucial intermediate for further reactions, such as amidation or more complex coupling procedures. medcraveonline.com

Reduction: The ester group can be selectively reduced to a primary alcohol, 2-(5-bromonaphthalen-1-yl)ethanol. Powerful reducing agents like Lithium Aluminum Hydride (LAH) are effective for this transformation. harvard.edu Less reactive reagents such as lithium borohydride (B1222165) can also be used, which offers the advantage of selectively reducing esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu

Amidation: The ester can be converted into a primary, secondary, or tertiary amide. This can be achieved directly via aminolysis, often requiring heat or catalysis, or more commonly through a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with a desired amine using standard peptide coupling reagents.

Table 1: Examples of Chemical Modifications of the Acetate Ester Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), Heat or LiOH, THF/H₂O | 2-(5-bromonaphthalen-1-yl)acetic acid |

| Reduction | LiAlH₄, Tetrahydrofuran (THF), followed by aqueous workup | 2-(5-bromonaphthalen-1-yl)ethanol |

Transformations Involving the Naphthalene-Bound Bromine Atom

The bromine atom on the naphthalene (B1677914) ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, to form a C-C bond. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. libretexts.org This allows for the introduction of various aryl or vinyl substituents at the 5-position of the naphthalene ring.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction can be performed under mild conditions and is used to synthesize substituted alkynes, which are valuable precursors for pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.govresearchgate.net Copper-free variations of this reaction have also been developed to avoid issues such as the undesirable homo-coupling of the alkyne substrate. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org The development of this reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org Different generations of phosphine (B1218219) ligands (e.g., DPPF, XPhos, BrettPhos) have been developed to improve the scope and efficiency of the coupling, allowing a wide variety of amines to be coupled with aryl bromides. wikipedia.orgpurdue.edu

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst / Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | Methyl 2-(5-aryl-naphthalen-1-yl)acetate |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Methyl 2-(5-alkynyl-naphthalen-1-yl)acetate |

Introduction of Additional Functionalities onto the Naphthalene Core

Beyond modifying the existing functional groups, it is possible to introduce new substituents onto the naphthalene ring system through electrophilic aromatic substitution. The directing effects of the existing bromo and acetate-methyl substituents will influence the position of the incoming electrophile. In related naphthyl systems, electrophilic substitution such as bromination has been shown to occur at specific positions on the ring. nih.gov For methyl 2-(5-bromonaphthalen-1-yl)acetate, further substitution would likely be directed to the ring that does not bear the substituents. Reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), or Friedel-Crafts acylation could potentially introduce new functional groups, further increasing the molecular complexity and providing new handles for derivatization.

Synthesis of Complex Naphthalene-Containing Architectures and Heterocycles

This compound is an excellent starting material for constructing more elaborate molecular architectures, including various heterocyclic systems. mdpi.com These complex structures are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

One prominent strategy involves a domino reaction sequence initiated by a Sonogashira coupling. For instance, the coupling of a derivative, alkyl 2-(2-bromophenoxy)acetate, with a terminal acetylene (B1199291) can be followed by an intramolecular cyclization to furnish 2,3-disubstituted benzo[b]furans. organic-chemistry.org A similar strategy applied to a suitably modified derivative of this compound could lead to the formation of naphtho[x,y-b]furan systems.

Another approach involves transforming the acetate side chain into a 1,3-diketone. This diketone can then undergo condensation reactions with various synthons to form five- or six-membered heterocyclic rings. nih.gov For example, reaction with hydroxylamine (B1172632) can yield an isoxazole (B147169) ring fused or appended to the naphthalene core. nih.gov

Furthermore, the bifunctional nature of the molecule can be exploited to build polycyclic systems. For example, after transformation of the bromo and acetate groups into amino and alcohol functionalities, respectively, a subsequent double dehydration and cyclization with an oxo-acid could lead to the formation of tetracyclic heterosteroidal frameworks, demonstrating the potential for creating complex, multi-ring systems from a naphthalene-based precursor. mdpi.com

Applications of Methyl 2 5 Bromonaphthalen 1 Yl Acetate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences

Methyl 2-(5-bromonaphthalen-1-yl)acetate serves as a pivotal intermediate in multi-step synthetic pathways, primarily due to the presence of the reactive bromo-substituent on the naphthalene (B1677914) ring. This bromine atom acts as a synthetic handle for the introduction of various functional groups and for the construction of carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions.

The utility of bromo-naphthalene scaffolds in palladium-catalyzed cross-coupling reactions has been demonstrated in the synthesis of novel antagonists for the human CC chemokine receptor 8 (CCR8), a G-protein coupled receptor involved in inflammatory responses. acs.org In such synthetic sequences, the bromo-naphthalene core allows for the systematic variation of substituents to explore structure-activity relationships. While not the exact starting material, the reactivity profile of this compound makes it an analogous and highly suitable precursor for similar palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The general scheme for these transformations involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst and a base.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, K₂CO₃ | Aryl- or vinyl-substituted naphthalene derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted naphthalene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted naphthalene derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl naphthalene derivative |

These reactions enable the elaboration of the naphthalene core, leading to a diverse array of more complex molecules. The ester functionality of this compound can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling or other transformations. researchgate.net

Contributions to the Synthesis of Complex Molecular Structures

The naphthalene acetic acid moiety is a key structural feature in a number of biologically active compounds. nih.gov this compound, as a functionalized derivative, is a valuable precursor for the synthesis of complex molecular structures, particularly in the realm of medicinal chemistry.

A notable example of a therapeutic agent with a related core structure is Agomelatine (B1665654), an antidepressant that is a melatonin (B1676174) receptor agonist and a 5-HT₂C receptor antagonist. rsc.org The synthesis of analogues of agomelatine often involves the derivatization of a naphthalene scaffold. rsc.orgnih.gov The bromo-substituent in this compound provides a convenient point for the introduction of various side chains and functional groups, allowing for the generation of libraries of novel compounds for biological screening.

For instance, the bromine atom can be replaced with a variety of substituents through cross-coupling reactions, leading to compounds with potentially enhanced or modified pharmacological profiles. The synthesis of naphthalenic derivatives as ligands for melatonin receptors has been a subject of significant research, where the modification of the naphthalene nucleus plays a crucial role in modulating receptor affinity and selectivity. nih.govorgsyn.org

The synthesis of a complex naphthofuran derivative, Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, highlights the utility of brominated naphthalene precursors in constructing intricate polycyclic systems. orgsyn.orgmdpi.com In this synthesis, the bromination of a related naphthofuran occurs specifically at the 5-position, demonstrating the regiochemical control that can be achieved in electrophilic substitution reactions on such polycyclic aromatic systems. orgsyn.orgmdpi.com

Utilization in the Construction of Functional Organic Materials

Naphthalene-based compounds are of significant interest in materials science due to their unique photophysical and electronic properties. acs.org While direct applications of this compound in functional materials are not extensively documented, its structure suggests its potential as a monomer or a precursor for the synthesis of functional organic materials.

The bromo-functionality allows for its incorporation into polymeric structures through polymerization reactions that are compatible with aryl halides, such as Suzuki or Heck polycondensation. This could lead to the formation of conjugated polymers with tailored electronic and optical properties. The naphthalene unit can impart desirable characteristics such as thermal stability, fluorescence, and charge-transport capabilities to the resulting materials.

Furthermore, the ester group can be modified to introduce other functionalities, enabling the creation of a diverse range of monomers. For example, hydrolysis to the carboxylic acid and subsequent conversion to an acid chloride or an activated ester would allow for its use in the synthesis of polyesters or polyamides. The modification of cellulose (B213188) acetate (B1210297) with various functional groups via click chemistry demonstrates a versatile approach to creating new polymer materials with specific properties, a strategy that could be adapted to derivatives of this compound. nih.gov

Asymmetric Synthesis and Chiral Induction using Related Systems

The development of methods for the asymmetric synthesis of chiral naphthalene derivatives is of great importance, as the stereochemistry of these molecules can have a profound impact on their biological activity. While specific studies on the asymmetric synthesis directly employing this compound are limited, the broader context of asymmetric transformations on naphthalene systems provides a clear indication of the potential methodologies.

One common strategy involves the use of chiral auxiliaries. acs.org A chiral auxiliary can be temporarily attached to the acetate moiety of the molecule, directing subsequent reactions to proceed in a stereoselective manner. After the desired stereocenter is established, the auxiliary can be removed. plantgrowthhormones.com For instance, chiral oxazolidinones have been widely used as auxiliaries in the asymmetric alkylation of enolates derived from acetate groups.

Another powerful approach is the asymmetric dearomatization of naphthalene derivatives. nih.gov This strategy allows for the conversion of the flat aromatic system into a three-dimensional chiral structure. Catalytic asymmetric dearomatization of naphthalenes can generate enantioenriched polycyclic compounds. nih.gov For example, a silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes has been reported to produce chiral polyheterocycles with high enantioselectivity. nih.gov

Furthermore, the resolution of racemic mixtures of naphthalene acetic acid derivatives is a well-established method for obtaining enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or alcohol, which can then be separated by crystallization or chromatography. plantgrowthhormones.com

Supramolecular Chemistry and Non Covalent Interactions of Methyl 2 5 Bromonaphthalen 1 Yl Acetate Derivatives

Hydrogen Bonding Interactions in Crystal Packing

While lacking conventional hydrogen bond donors like O-H or N-H groups, the molecular structure of methyl 2-(5-bromonaphthalen-1-yl)acetate allows for the formation of weak C-H···O hydrogen bonds. The ester carbonyl oxygen is a potential hydrogen bond acceptor, while activated C-H groups on the naphthalene (B1677914) ring and the acetate (B1210297) moiety can act as donors.

In the crystal structures of related ester-containing aromatic compounds, these C-H···O interactions are frequently observed to play a significant role in the formation of defined supramolecular motifs. For instance, in the crystal packing of a similar compound, methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, centrosymmetric dimers are formed and consolidated by C-H···O contacts. nih.gov It is highly probable that derivatives of this compound would exhibit similar dimeric structures or extended chains through such interactions. The geometry of these interactions typically involves H···O distances in the range of 2.2 to 2.8 Å and C-H···O angles between 120° and 180°.

| Interaction Type | Donor | Acceptor | Typical Distance (H···O) | Typical Angle (C-H···O) |

| Weak Hydrogen Bond | Naphthalene C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 Å | 120° - 180° |

| Weak Hydrogen Bond | Acetate C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 Å | 120° - 180° |

This table presents typical geometric parameters for C-H···O hydrogen bonds based on analogous structures.

π-π Stacking Phenomena in Naphthalene Systems

The extensive aromatic system of the naphthalene core in this compound makes it highly susceptible to π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent naphthalene rings. In many crystalline naphthalene derivatives, molecules arrange in parallel or offset stacks to maximize these favorable interactions. nih.govrsc.org

| Interaction Type | Interacting Moieties | Typical Centroid-Centroid Distance | Stacking Geometry |

| π-π Stacking | Naphthalene Rings | 3.3 - 3.8 Å | Parallel-displaced, Face-to-face |

This table provides typical parameters for π-π stacking interactions in naphthalene-containing crystal structures.

Halogen Bonding Interactions in Molecular Recognition

The bromine atom in the 5-position of the naphthalene ring introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov In the case of this compound, the bromine atom can act as a halogen bond donor, while the carbonyl oxygen of the ester group is a potential halogen bond acceptor.

These C-Br···O interactions are highly directional, with the C-Br···O angle typically approaching 180°. researchgate.net The distance between the bromine and the acceptor atom is generally less than the sum of their van der Waals radii. Halogen bonding is a significant force in crystal engineering, often competing with or acting in concert with hydrogen bonding to direct molecular assembly. mdpi.com In brominated organic compounds, C-Br···π interactions are also possible, where the bromine atom interacts with the electron-rich π-system of a neighboring naphthalene ring. nih.gov

| Interaction Type | Donor Atom | Acceptor Atom/Group | Typical Interaction Distance (Br···Acceptor) | Typical Angle (C-Br···Acceptor) |

| Halogen Bond | Bromine | Carbonyl Oxygen | < 3.37 Å (sum of vdW radii) | ~165° - 180° |

| Halogen-π Bond | Bromine | Naphthalene π-system | < 3.7 Å | Variable |

This table outlines the characteristic features of halogen bonds involving bromine, with distances based on the sum of van der Waals radii.

Impact on Self-Assembly and Ordered Molecular Structures

The supramolecular architecture of this compound derivatives in the solid state is the result of the synergistic and sometimes competitive interplay of the non-covalent interactions discussed above. The formation of ordered molecular structures is a hierarchical process where these specific interactions guide the molecules to self-assemble into predictable patterns.

For instance, C-H···O hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets. nih.gov These initial assemblies are then further organized by π-π stacking interactions, which pack the chains or sheets into a stable three-dimensional crystal lattice. The directional nature of halogen bonds provides an additional layer of control, influencing the orientation of molecules within the crystal and potentially leading to specific polymorphs with distinct physical properties. nih.gov The final crystal structure is a delicate balance of these forces, and understanding their individual contributions is key to designing materials with desired structural and functional properties. The collective effect of these interactions can lead to the formation of complex and well-defined supramolecular assemblies, such as nanofibers and nanotwists, as seen in other naphthalene derivatives.

Stereochemical Considerations and Chirality in Methyl 2 5 Bromonaphthalen 1 Yl Acetate Systems

Atropisomerism in Bromonaphthalene Derivatives and Related Structures

Atropisomerism occurs when steric hindrance between bulky substituents restricts free rotation around a single bond, leading to the existence of stable, isolable conformers that are non-superimposable mirror images of each other. academie-sciences.fr In the case of Methyl 2-(5-bromonaphthalen-1-yl)acetate, the critical axis of potential chirality is the C1-C(H2) bond connecting the naphthalene (B1677914) ring to the acetate (B1210297) side chain. The potential for atropisomerism in this molecule is dictated by the rotational barrier around this bond, which is primarily influenced by the steric interactions between the acetate group at the C1 position and the hydrogen atom at the C8 (peri) position of the naphthalene core.

The 1,8-disubstituted naphthalene framework is well-known for exhibiting significant steric strain due to the close proximity of the substituents in the peri-positions. nih.gov This strain can force the substituents to twist out of the plane of the naphthalene ring, creating a substantial energy barrier to rotation. mdpi.com Studies on related 1,8-disubstituted naphthalene derivatives have shown that the rotational barrier energy is highly dependent on the nature and size of these substituents. nih.gov

In analogous systems like 1-naphthamides, where a carbonyl-containing group is attached to the C1 position, restricted rotation about the aryl-carbonyl bond is a well-documented phenomenon. rsc.orgrsc.org The interaction between the amide group at C1 and substituents at C8 can be significant enough to allow for the separation of diastereoisomeric atropisomers. rsc.orgrsc.org While it has been noted that the rotational barrier provided by an 8-substituent might be lower than that of a comparable 2-substituent in some binaphthyl systems, the principle of sterically hindered rotation remains. rsc.org For this compound, the key interaction is between the -CH2COOCH3 group and the C8-H. The effective "size" of the acetate group, considering its various possible conformations, and the presence of the bromine atom at C5, which can influence the electronic environment and subtly affect bond lengths and angles, would collectively determine if the rotational barrier is high enough for the atropisomers to be stable at room temperature.

LaPlante and coworkers have classified atropisomers based on their half-life of racemization at a given temperature. academie-sciences.fr This classification helps in understanding whether atropisomers are stable and isolable (Class 3), equilibrate on a timescale relevant to drug discovery (Class 2), or interconvert rapidly (Class 1). academie-sciences.fracs.org Determining the specific class for this compound would require experimental measurement or high-level computational modeling of the rotational energy barrier.

Table 1: Factors Influencing Atropisomerism in 1-Substituted Naphthalene Systems

| Factor | Description | Relevance to this compound |

| Steric Hindrance | The spatial bulk of substituents at the 1- and 8- (peri) positions of the naphthalene ring. Larger groups lead to higher rotational barriers. | The primary interaction is between the -CH2COOCH3 group at C1 and the hydrogen atom at C8. The conformational flexibility of the acetate group complicates a simple prediction. |

| Bond Lengths & Angles | The distance between the interacting groups and the angles of the bonds connecting them to the naphthalene ring. | The geometry of the naphthalene core is distorted by peri-interactions, affecting the rotational barrier. |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents can influence bond lengths and the overall shape of the molecule. | The bromine at C5 is an electron-withdrawing group that can subtly influence the electronic structure of the naphthalene ring. |

| Temperature | Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster racemization. | The stability and isolability of atropisomers are temperature-dependent. |

Strategies for Induction of Chirality in Analogous Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For atropisomeric compounds like the potential enantiomers of this compound, several strategies can be envisioned to achieve enantioselective synthesis, drawing from established methods for analogous chiral naphthalene derivatives.

One common approach is the use of chiral auxiliaries . This strategy involves covalently attaching a chiral molecule to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. For a system like this compound, one could start with the corresponding carboxylic acid, 2-(5-bromonaphthalen-1-yl)acetic acid, and couple it with a chiral alcohol or amine. The resulting diastereomeric esters or amides could then be separated, followed by the removal of the auxiliary to yield the enantiomerically enriched target acid, which can then be esterified.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For naphthalene-based atropisomers, various catalytic methods have been developed:

Asymmetric Coupling Reactions: The atropisomeric axis could be constructed through a catalytic cross-coupling reaction where a chiral ligand on the metal catalyst controls the stereochemical outcome.

Asymmetric C-H Functionalization: A prochiral naphthalene derivative could be functionalized directly at the C1 position using a chiral catalyst to introduce the acetate moiety or a precursor. This has been shown to be effective for creating axially chiral biaryls.

Central-to-Axial Chirality Conversion: This strategy involves creating a molecule with a traditional stereocenter, which is then converted into an axially chiral product through a chemical transformation, such as an elimination or oxidation reaction.

A specific example in a related system is the asymmetric induction in additions to 2-acyl-1-naphthamides, where the existing axial chirality of the amide bond directs the stereoselective attack of nucleophiles on the acyl group. bris.ac.uk This demonstrates how chirality, once established in a naphthalene system, can be used to influence subsequent reactions.

Dynamic Kinetic Resolution in Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of classical kinetic resolution. This process combines three key elements: a racemic starting material whose enantiomers can interconvert (racemize) under the reaction conditions, a chiral catalyst that selectively reacts with one enantiomer much faster than the other, and a reaction that is essentially irreversible.

For an atropisomeric system like this compound, a DKR process would be feasible if the rotational barrier around the C1-C(H2) bond is low enough to allow for racemization on the timescale of the catalyzed reaction, but high enough that the product does not racemize. This corresponds to a Class 1 or Class 2 atropisomer. academie-sciences.fracs.org

The application of DKR has been successfully demonstrated for atropisomeric naphthamides, which are structurally very similar to the target ester. researchgate.netnih.govnih.gov In these cases, a racemic naphthamide is subjected to a reaction, such as allylic alkylation or an aldol (B89426) reaction, in the presence of a chiral catalyst. nih.govnih.gov As the faster-reacting enantiomer is consumed, the principle of Le Châtelier dictates that the slower-reacting enantiomer in the racemic pool will equilibrate to replenish the faster-reacting one, which is then converted to the product. This dynamic process continues until, ideally, all of the starting material is converted into a single enantiomer of the product.

Table 2: Key Components of a Hypothetical DKR of this compound

| Component | Role | Example from Analogous Systems |

| Racemic Substrate | A mixture of rapidly interconverting atropisomers of this compound. | Racemic atropisomeric naphthamides or benzamides. nih.gov |

| Racemization Condition | Conditions (e.g., thermal) that allow for rotation around the C-C chiral axis, enabling interconversion of the atropisomers. | The inherent rotational lability of the atropisomeric axis at the reaction temperature. |

| Chiral Catalyst | A catalyst that preferentially reacts with one atropisomer over the other. | Chiral isothioureas, L-proline, or chiral palladium complexes have been used for DKR of atropisomeric amides. researchgate.netnih.gov |

| Irreversible Reaction | A chemical transformation that "traps" the resolved enantiomer, preventing it from racemizing back. | Asymmetric allylic alkylation or aldol reactions are common. nih.govnih.gov |

For instance, a DKR could be designed where the ester group of racemic this compound is hydrolyzed by a chiral catalyst (or an enzyme like a lipase). If the catalyst selectively hydrolyzes one atropisomeric ester to the corresponding carboxylic acid, and the remaining ester can racemize in situ, the process could theoretically yield a single atropisomer of the carboxylic acid in high enantiomeric excess and high yield. The success of such a strategy hinges critically on the relative rates of the catalytic reaction and the atropisomer racemization.

Future Research Avenues and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted naphthalenes often presents challenges in achieving specific regioselectivity. nih.gov Traditional methods like electrophilic aromatic substitution on naphthalene (B1677914) can be difficult to control. nih.gov Future research is geared towards developing more precise and sustainable methods.

One emerging strategy is the skeletal editing of readily available heterocycles. For instance, a novel approach involves the nitrogen-to-carbon transmutation of isoquinolines using an inexpensive phosphonium (B103445) ylide as the carbon source. nih.gov This method allows for the creation of a wide range of substituted naphthalenes through a process involving ring-opening, 6π-electrocyclization, and elimination. nih.gov Adapting such a strategy for the synthesis of Methyl 2-(5-bromonaphthalen-1-yl)acetate could offer a highly regioselective and efficient route, starting from a correspondingly substituted isoquinoline.

Another avenue involves Dieckmann-type cyclization reactions, which have been successfully used to create substituted naphthalenes. nih.gov Research into optimizing these cyclization conditions, perhaps using microwave irradiation or ultrasonication to reduce reaction times and energy consumption, presents a promising trend. researchgate.net The Haworth synthesis, a classical approach, could also be modernized by employing greener catalysts and solvents. ijrpr.com

The table below compares conventional and emerging synthetic approaches that could be relevant for the synthesis of the title compound.

| Feature | Conventional Methods (e.g., Friedel-Crafts) | Emerging Methods (e.g., Skeletal Editing) |

| Precursors | Naphthalene, Acyl Halides | Substituted Isoquinolines, Ylides |

| Regioselectivity | Often difficult to control, leading to mixtures nih.gov | High, based on precursor structure nih.gov |

| Reaction Steps | Can be multi-step | Potentially fewer steps nih.gov |

| Sustainability | Often requires harsh reagents and solvents | Aims for milder conditions and less waste nih.gov |

Development of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR and IR are fundamental, future research will likely focus on more advanced techniques to probe the subtle structural and electronic features of this compound. The presence of the heavy bromine atom and the naphthalene core makes it a candidate for specialized analyses.

Detailed vibrational analysis using a combination of Fourier Transform Infrared (FT-IR) and Raman spectroscopy, supported by quantum chemical studies, can provide deep insights into the molecule's vibrational modes. researchgate.netnih.gov This combined experimental and computational approach helps in the precise assignment of spectral bands, correlating them to specific structural characteristics. researchgate.net

Furthermore, advanced fluorescence spectroscopy could be employed. Silyl-substituted naphthalene derivatives have been shown to exhibit interesting photophysical properties, with silyl (B83357) groups causing bathochromic shifts and enhanced fluorescence intensities. mdpi.com Investigating the fluorescence quantum yield and lifetime of this compound and its potential derivatives could reveal applications in sensors or organic light-emitting diodes (OLEDs). researchgate.net Techniques like single vibronic level dispersed fluorescence (DFL) spectroscopy can characterize the molecule's excited states with high precision, which is crucial for understanding its photophysics. nist.gov

Computational Design and Predictive Modeling of Reactivity and Structure

Computational chemistry is an indispensable tool for modern chemical research. For this compound, density functional theory (DFT) calculations can be employed to predict a wide range of properties before undertaking extensive lab work. researchgate.netnih.gov

Future research will likely involve:

Geometry Optimization: Using DFT methods like B3LYP to determine the most stable conformer and predict bond lengths and angles with high accuracy. nih.gov

Spectra Simulation: Simulating ¹H and ¹³C NMR, IR, and Raman spectra to aid in the interpretation of experimental data. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is particularly effective for predicting NMR chemical shifts. nih.gov

Reactivity Prediction: Creating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and intramolecular interactions. researchgate.net

Thermochemical Properties: Calculating thermodynamic parameters at different temperatures to understand the compound's stability and behavior under various conditions. researchgate.net

These predictive models can significantly accelerate the design of new syntheses and the discovery of novel applications by allowing for virtual screening and hypothesis testing.

Integration into More Complex Molecular Architectures and Systems

This compound is a valuable building block for constructing larger, more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.

Emerging trends focus on using such naphthalene-based synthons in: